molecular formula C₉¹³C₂H₁₉NO₉ B1157507 N-Acetyl-D-[2,3-13C2]neuraminic Acid

N-Acetyl-D-[2,3-13C2]neuraminic Acid

Cat. No.: B1157507
M. Wt: 311.26
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Sialic Acid Research

The discovery of sialic acids represents one of the most significant achievements in carbohydrate biochemistry, beginning with the pioneering work of Gunnar Blix at Uppsala University in 1936. Blix isolated a crystalline compound from bovine submaxillary mucin through mild acid hydrolysis, initially naming this substance according to its acidic nature and salivary origin. The term "sialic acid" was formally introduced by Blix in 1952, derived from the Greek word "síalon" meaning saliva, reflecting the initial source of these important biomolecules.

The historical development of sialic acid research involved parallel investigations by multiple research groups worldwide during the 1930s and 1940s. Ernst Klenk in Cologne simultaneously worked on similar compounds isolated from brain glycolipids of patients with Tay-Sachs disease, contributing to the understanding of these molecules' role in neurological conditions. The competitive nature of this research period drove rapid advances in isolation techniques and structural characterization methods, establishing the foundation for modern sialic acid chemistry.

During the 1950s, significant progress was made in elucidating the complete structure of various sialic acid derivatives. Researchers discovered that sialic acids constitute a family of nine-carbon backbone monosaccharides with alpha-keto acid functional groups, typically found at terminal positions of glycoproteins and glycolipids. The structural complexity of these molecules, combined with their tendency to form mixed crystals and undergo decomposition, presented considerable analytical challenges that required innovative approaches to overcome.

The recognition of sialic acids' biological significance expanded dramatically throughout the latter half of the twentieth century. Researchers identified their crucial roles in cell recognition processes, neural transmission, and brain development, particularly noting their high concentration in neural tissues. These discoveries established sialic acids as fundamental components of cellular communication systems and highlighted their importance in various physiological and pathological processes.

Structural and Functional Significance of Isotopic Labeling in Carbohydrate Chemistry

The development of carbon-13 labeled N-acetyl-neuraminic acid derivatives has revolutionized analytical approaches in carbohydrate research, providing unprecedented opportunities for detailed structural and dynamic studies. Carbon-13 isotopic labeling at specific positions enables researchers to investigate molecular conformations, chemical exchange processes, and metabolic transformations with exceptional precision. The strategic placement of carbon-13 isotopes at the second and third carbon positions in this compound offers particularly valuable insights into the reducing end chemistry of sialic acid molecules.

Nuclear magnetic resonance spectroscopy applications of carbon-13 labeled neuraminic acid have revealed the existence of multiple molecular forms in aqueous solution, including pyranose, acyclic keto, keto hydrate, and enol configurations. These discoveries demonstrate the dynamic nature of sialic acid chemistry and provide essential information for understanding enzymatic processes and receptor interactions. The carbon-13 labeling enables detection and quantification of these various forms, with studies showing approximately 0.7% keto form and 0.5% enol form at pH 2, illustrating the compound's conformational flexibility.

Advanced nuclear magnetic resonance techniques utilizing carbon-13 labeled neuraminic acid derivatives have facilitated the development of sophisticated pulse sequences for background suppression in complex biological samples. These methodologies enable researchers to study sialylated glycoproteins and glycolipids in living cells with exceptional sensitivity and selectivity. The ability to distinguish between different sialylation patterns and linkage configurations has profound implications for understanding cellular processes and disease mechanisms.

Metabolic studies employing carbon-13 labeled sialic acids have provided critical insights into microbial utilization patterns and nutritional significance. Research utilizing RNA-based stable isotope probing techniques has identified specific bacterial species, particularly Prevotella genus members, as primary consumers of sialic acid in intestinal microbiota communities. These findings demonstrate the compound's utility in tracing metabolic pathways and understanding host-microbe interactions in complex biological systems.

Properties

Molecular Formula

C₉¹³C₂H₁₉NO₉

Molecular Weight

311.26

Synonyms

[2,3-13C2]NANA;  [2,3-13C2]Sialic Acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, isotopic, and functional differences between N-Acetyl-D-[2,3-13C₂]neuraminic acid and related isotopologues or analogs:

Compound Name Isotopic Labeling Molecular Formula Molecular Weight (g/mol) Key Applications
N-Acetyl-D-[2,3-13C₂]neuraminic acid ¹³C at C2 and C3 C₁¹H₁₉¹³C₂NO₉ 311.3 Quantification of sialidase activity via MS; metabolic flux analysis
N-Acetyl-D-[1,2,3-13C₃]neuraminic acid ¹³C at C1, C2, and C3 ¹³C₃C₈H₁₉NO₉ 312.25 Internal standard in isotope dilution MS; enzyme kinetic studies
N-Acetyl-D-[UL-13C₉]neuraminic acid Uniform ¹³C labeling ¹³C₉C₂H₁₉NO₉ 318.3 Comprehensive metabolic tracing; NMR-based structural studies
Unlabeled N-Acetylneuraminic acid No isotopic labeling C₁₁H₁₉NO₉ 309.3 Substrate for sialidases; glycan synthesis

Structural and Functional Differences

  • Isotope Positioning : The [2,3-13C₂] variant is optimized for tracking sialic acid cleavage or synthesis at the C2–C3 bond, whereas [1,2,3-13C₃] provides broader coverage for MS quantification due to additional labeling at C1 . The UL-13C₉ variant offers full isotopic enrichment for high-resolution metabolic studies .
  • Enzyme Specificity : Neuraminic acid synthases (e.g., from Neisseria meningitidis) show comparable activity toward all isotopologues, but [2,3-13C₂] is preferred for studies requiring minimal isotopic interference in enzyme assays .
  • Analytical Utility : The [1,2,3-13C₃] variant is widely used as an internal standard in ultra-high-performance liquid chromatography (UHPLC)-MS due to its distinct mass shift (+3 Da) . In contrast, [2,3-13C₂] is cost-effective for targeted experiments .

Commercial Availability and Cost

  • The [2,3-13C₂] variant is available at ~€1,826.45 per 100 mg, while [1,2,3-13C₃] costs ~€3,105.70 per 250 mg due to higher isotopic enrichment complexity .
  • UL-13C₉-labeled Neu5Ac is the most expensive (>€5,000 per 500 mg), reflecting the challenges in uniform isotopic incorporation .

Preparation Methods

Overview of the Four-Step Synthesis Process

The chemoenzymatic approach combines chemical labeling with enzymatic assembly. A seminal method involves four sequential steps to introduce 13C isotopes at positions 2 and 3:

  • Synthesis of N-13C-Acetoxy-succinimide :
    N-Hydroxysuccinimide reacts with 13C-acetyl chloride under anhydrous conditions to form the activated ester. This step ensures selective 13C incorporation into the acetyl group precursor.

  • Production of 13C-ManNAc :
    The activated ester is coupled with D-mannosamine, yielding N-13C-acetyl-mannosamine (13C-ManNAc). This intermediate retains the isotopic label at the acetyl moiety, which is later transferred to the sialic acid backbone.

  • Aldolase-Catalyzed Condensation :
    NeuAc aldolase catalyzes the condensation of 13C-ManNAc with 13C-pyruvate. Pyruvate contributes carbons to positions 1, 2, and 3 of Neu5Ac. By using 13C2-pyruvate, isotopes are selectively incorporated at positions 2 and 3.

  • Activation to CMP-NeuAc :
    CMP-NeuAc synthetase converts 13C-Neu5Ac into its cytidine monophosphate derivative for glycosylation studies. While optional, this step demonstrates the compound’s utility in glycan labeling.

Key Reaction Parameters

  • Enzyme Concentrations :
    NeuAc aldolase and CMP-NeuAc synthetase are used at 0.5–1.0 mg/mL to achieve >80% conversion.

  • Isotopic Purity :
    Dual labeling at positions 2 and 3 requires 13C-pyruvate with ≥99% isotopic enrichment to avoid dilution.

ParameterValueSource
13C-Pyruvate Enrichment≥99%
Reaction Yield72–85%
Enzyme Activity50–75 U/mg

Biosynthetic Pathway Engineering with Isotope-Labeled Precursors

De Novo Biosynthesis via Recombinant Enzymes

The sialic acid biosynthetic pathway is reconstituted in vitro using recombinant enzymes to incorporate 13C labels:

  • Epimerization and Phosphorylation :
    UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE/MNK) converts UDP-GlcNAc to ManNAc-6-phosphate (ManNAc-6P). Isotopic labeling at this stage introduces 13C into the ManNAc backbone.

  • Condensation with PEP :
    Sialic acid synthase (SAS) condenses ManNAc-6P with phosphoenolpyruvate (PEP). Using 13C2-PEP ensures labels are inserted at positions 2 and 3 of Neu5Ac-9-phosphate.

  • Dephosphorylation :
    Sialic acid phosphatase (SAP) removes the phosphate group, yielding 13C2-Neu5Ac. This step achieves >90% conversion efficiency under optimized pH (6.5–7.0).

Advantages of Pathway Engineering

  • Scalability : Milligram-to-gram quantities are achievable using high-cell-density bacterial expression systems.

  • Regioselectivity : Enzymatic steps ensure precise labeling at positions 2 and 3 without side products.

Chemical Synthesis with Isotopic Labeling and Protection Strategies

Alkylation and Protection of Functional Groups

A patent-derived method modifies Neu5Ac’s carboxyl and hydroxyl groups to direct isotopic labeling:

  • Methylation of C-1 Carboxyl :
    Trifluoroacetic acid-catalyzed reaction with methanol converts the carboxyl group to a methyl ester, protecting it during subsequent reactions.

  • Selective 13C Introduction :
    The hydroxyl group at C-2 is acetylated using 13C-acetic anhydride. This step ensures isotopic labeling at position 2, while position 3 is labeled via later oxidation.

  • Deprotection and Purification :
    Ion exchange chromatography removes protecting groups, yielding 13C2-Neu5Ac with >95% purity.

Challenges in Chemical Synthesis

  • Low Yields : Multi-step protection/deprotection reduces overall yield to 40–50%.

  • Isotopic Dilution : Non-selective reactions may distribute 13C to unintended positions, necessitating rigorous purification.

Comparative Analysis of Preparation Methods

Efficiency and Practical Considerations

MethodYieldIsotopic PurityScalabilityCost
Chemoenzymatic72–85%98–99%ModerateHigh
Biosynthetic Engineering80–90%99%HighMedium
Chemical Synthesis40–50%95–97%LowVery High

Recommendations for Method Selection

  • Metabolic Tracing : Biosynthetic engineering offers superior isotopic fidelity for NMR studies.

  • Small-Scale Studies : Chemoenzymatic synthesis balances cost and yield for exploratory research.

  • Synthetic Flexibility : Chemical methods allow selective labeling but require advanced organic chemistry infrastructure.

Quality Control and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-13C HSQC experiments verify isotopic incorporation by detecting cross-peaks at C2 (δ 53.2 ppm) and C3 (δ 72.8 ppm). Residual unlabeled Neu5Ac appears as distinct peaks, enabling quantification of isotopic purity.

Mass Spectrometry

High-resolution LC-MS confirms molecular weight (309.239 g/mol) and isotopic distribution. A deviation of ±0.005 Da indicates ≥98% 13C incorporation.

Q & A

Q. What is the primary application of N-Acetyl-D-[2,3-13C2]neuraminic Acid in metabolic studies?

This isotopically labeled compound is used as a tracer to investigate sialic acid metabolism and incorporation into glycoconjugates. By tracking the 13C-labeled carbons via liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR), researchers can map metabolic pathways in cellular systems, such as glycan biosynthesis or viral neuraminidase activity .

Q. How is isotopic purity validated for this compound?

Isotopic integrity is confirmed using ¹³C-NMR spectroscopy to verify the specific labeling at positions 2 and 3, complemented by high-performance liquid chromatography (HPLC) to ensure chemical purity (>95%). Certificates of Analysis (CoA) from suppliers typically include these data .

Advanced Research Questions

Q. How can researchers optimize experimental designs using 13C-labeled sialic acid for enzyme kinetic studies?

Isotope dilution mass spectrometry (IDMS) is a gold-standard method. For example, in quantifying influenza neuraminidase activity, this compound serves as an internal standard. The labeled compound is spiked into reaction mixtures, and its ratio to unlabeled sialic acid is measured via ultra-high-performance LC-MS. This approach minimizes matrix effects and improves quantification accuracy .

Q. What strategies address discrepancies in metabolic flux data when using differently labeled sialic acid analogs (e.g., [2,3-13C2] vs. [1,2,3-13C3])?

Cross-validation with orthogonal techniques is critical. For instance, discrepancies arising from isotopic scrambling or pathway compartmentalization can be resolved by combining ¹³C-NMR (to track positional labeling) with kinetic modeling. Additionally, parallel experiments using uniformly labeled ([UL-¹³C9]) analogs may clarify systemic metabolic interactions .

Q. How should researchers handle stability concerns for 13C-labeled sialic acid during long-term experiments?

Storage at -20°C in anhydrous conditions is essential to prevent degradation. Aliquotting the compound to avoid repeated freeze-thaw cycles and verifying integrity via periodic HPLC or NMR checks are recommended. For cell-based assays, pre-testing labeled compound stability in culture media (e.g., pH, temperature) is advised .

Methodological Considerations

Q. What analytical techniques are critical for distinguishing between isotopic isomers of N-Acetyl-D-neuraminic Acid?

High-resolution mass spectrometry (HR-MS) paired with tandem MS/MS fragmentation can differentiate isotopic isomers based on mass shifts and fragmentation patterns. For structural confirmation, 2D-NMR (e.g., HSQC, HMBC) is used to resolve ¹³C-¹H coupling at specific positions .

Q. How can researchers mitigate background interference in trace-level 13C-labeled sialic acid detection?

Employing selective ion monitoring (SIM) in LC-MS enhances sensitivity. For complex biological matrices, solid-phase extraction (SPE) or derivatization (e.g., methyl esterification) improves selectivity. Using a stable isotope internal standard (e.g., [1,2,3-¹³C3]-labeled analog) corrects for ionization variability .

Data Interpretation and Validation

Q. What controls are necessary when using 13C-labeled sialic acid in viral neuraminidase inhibition assays?

Include (1) unlabeled sialic acid as a competitive inhibitor control, (2) a ¹³C-labeled internal standard for normalization, and (3) enzyme-free blanks to account for non-specific hydrolysis. Kinetic parameters (e.g., Km, Vmax) should be calculated using Michaelis-Menten plots validated against the labeled substrate .

Q. How do researchers reconcile conflicting isotopic enrichment data across different labeling patterns?

Computational flux analysis tools (e.g., INCA, OpenFLUX) integrate multi-isotopomer data to model metabolic networks. Discrepancies may arise from pathway branching or isotopic dilution; iterative fitting of experimental data to in silico models resolves these inconsistencies .

Technical Tables

Analytical Technique Application Key Parameters Reference
¹³C-NMRIsotopic position verificationChemical shift (δ 95-110 ppm for C2/C3)
UHPLC-MSQuantification in biological matricesLOD: 0.1 nM; LOQ: 0.3 nM
HR-MS/MSDifferentiation of isotopic isomersMass accuracy < 2 ppm; MS/MS fragmentation

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